N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester

Catalog No.
S12745838
CAS No.
M.F
C16H27NO8
M. Wt
361.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-di-tert-butoxycarbonyl-L-asparticaciddimethyle...

Product Name

N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester

IUPAC Name

dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate

Molecular Formula

C16H27NO8

Molecular Weight

361.39 g/mol

InChI

InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3

InChI Key

ALQXXUHPEAESLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester is a derivative of aspartic acid, featuring two tert-butoxycarbonyl protective groups and two methyl ester functionalities. Its chemical formula is C₁₆H₂₇N₁O₈, with a molecular weight of approximately 361.39 g/mol . This compound is primarily utilized in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates.

Typical of amino acid derivatives. Key reactions include:

  • Esterification: The compound can react with alcohols to form esters, which is significant in synthesizing more complex molecules.
  • Deprotection: The tert-butoxycarbonyl groups can be removed under acidic or basic conditions, revealing the free amine functionality for further reactions.
  • Coupling Reactions: It serves as a building block in peptide synthesis where it can be coupled with other amino acids or peptides using standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).

While specific biological activity data for N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester is limited, compounds with similar structures often exhibit various biological activities, including:

  • Neurotransmitter Activity: Aspartic acid derivatives can act as neurotransmitters or modulators in the central nervous system.
  • Pharmacological Potential: As a precursor in the synthesis of peptide-based drugs, it may contribute to therapeutic effects related to neurological disorders.

The synthesis of N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester typically involves the following steps:

  • Protection of Aspartic Acid: L-aspartic acid is reacted with di-tert-butyl dicarbonate to introduce the tert-butoxycarbonyl groups.
  • Esterification: The protected aspartic acid is then treated with methanol and an acid catalyst (e.g., sulfuric acid) to form the dimethyl ester.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography to obtain the desired purity.

N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester has several applications:

  • Peptide Synthesis: It is widely used as a protected amino acid in the synthesis of peptides and proteins.
  • Pharmaceutical Development: The compound serves as an intermediate in the production of various pharmaceuticals, particularly those targeting neurological pathways.
  • Research Tool: It is utilized in biochemical research for studying amino acid interactions and modifications.

Interaction studies involving N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester typically focus on its reactivity with other compounds in synthetic pathways. Research indicates that:

  • Its protective groups facilitate selective reactions, allowing for the synthesis of complex molecules without unwanted side reactions.
  • Studies on its interaction with coupling agents reveal insights into optimizing peptide bond formation.

Several compounds share structural similarities with N,N-di-tert-butoxycarbonyl-L-aspartic acid dimethyl ester. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N,N-di-tert-butoxycarbonyl-L-glutamic acid dimethyl esterSimilar protective groups; derived from glutamic acidUsed in synthesizing glutamate-related peptides
N-Boc-L-aspartic acidContains one tert-butoxycarbonyl groupSimpler structure; often used directly in peptide synthesis
N,N'-di-Boc-cystine dimethyl esterContains disulfide linkage; similar protection strategyUnique due to disulfide bond; relevant in redox chemistry
N-Boc-L-serineContains hydroxyl group; used similarly in peptide synthesisHydroxyl functionality allows for different reactivity

These compounds highlight the versatility and utility of tert-butoxycarbonyl-protected amino acids in organic synthesis while showcasing how variations in structure can lead to unique properties and applications.

Aspartic acid, a naturally occurring α-amino acid, has long been integral to peptide chemistry due to its dual carboxylic acid functionalities at the α- and β-positions. Early synthetic efforts focused on selective modification of these groups, as unprotected aspartic acid tends to undergo intramolecular cyclization or unwanted side reactions during peptide coupling. The introduction of methyl ester protection in the mid-20th century marked a turning point, allowing temporary deactivation of carboxyl groups while preserving the amino group for subsequent reactions.

A pivotal advancement emerged with the systematic exploration of trimethylsilyl chloride (TMSCl)-catalyzed esterification, which enabled controlled synthesis of mono- and diesters under mild conditions. Studies demonstrated that reacting L-aspartic acid with methanol and TMSCl at 50°C produced the β-monoester within 5 hours, while excess TMSCl (10 equivalents) facilitated complete diester formation. This selectivity arises from steric and electronic factors governing nucleophilic attack on the activated carboxyl groups.

Table 1: Esterification Efficiency Under Varied Conditions

SolventTMSCl (equiv)Monoester Yield (%)Diester Yield (%)
Methanol52475
Ethanol101868
t-BuOH10Not detectedNot detected

Data adapted from selective esterification studies. Tertiary alcohols like t-BuOH showed no product formation, highlighting the importance of solvent nucleophilicity.

The advent of Boc protection further revolutionized aspartic acid chemistry. By introducing tert-butoxycarbonyl groups to the amino moiety, researchers achieved orthogonal protection strategies compatible with carbodiimide-mediated coupling methods. This dual approach—combining esterification of carboxyl groups with Boc protection of the amine—enabled sequential deprotection and functionalization critical for solid-phase peptide synthesis.

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Exact Mass

361.17366682 g/mol

Monoisotopic Mass

361.17366682 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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